An In-Depth Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene
An In-Depth Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-bis(bromomethyl)benzene, identified by the CAS number 25006-88-6 , is a polyhalogenated aromatic compound with significant utility in the realms of organic synthesis, materials science, and medicinal chemistry.[1][2] Also known by its synonym α,α',2-Tribromo-m-xylene, this molecule is characterized by a benzene ring substituted with a bromine atom at the 2-position and two bromomethyl groups at the 1 and 3 positions.[3][4] This unique arrangement of reactive moieties makes it a versatile building block for the synthesis of complex molecular architectures.[5] The presence of three bromine atoms, particularly the reactive benzylic bromides, allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel compounds.[5]
This guide provides a comprehensive overview of 2-Bromo-1,3-bis(bromomethyl)benzene, including its chemical and physical properties, synthesis, reactivity, potential applications in drug discovery, and essential safety and handling protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-1,3-bis(bromomethyl)benzene is crucial for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 25006-88-6 | [3][5] |
| Molecular Formula | C₈H₇Br₃ | [3][5] |
| Molecular Weight | 342.85 g/mol | [5][6] |
| IUPAC Name | 2-bromo-1,3-bis(bromomethyl)benzene | [5] |
| Synonyms | α,α',2-Tribromo-m-xylene | [3][4] |
| Appearance | White to almost white or pale-yellow powder to crystal | [4] |
| Melting Point | Approximately 104.0 to 108.0 °C | [4] |
| Solubility | Low solubility in water, more soluble in organic solvents. | [1] |
| InChI | 1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | [5] |
| InChI Key | HSYMWXREIPJGHX-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C(=C1)CBr)Br)CBr | [5] |
Synthesis and Mechanism
The synthesis of 2-Bromo-1,3-bis(bromomethyl)benzene is typically achieved through the free-radical bromination of a suitable precursor, such as 2-bromo-1,3-dimethylbenzene.[7] This reaction commonly employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN).[7]
The reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which then abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from the methyl groups of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either Br₂ generated in situ or NBS itself) to form the bromomethyl group. The process is repeated for the second methyl group.
Detailed Experimental Protocol: Synthesis from 2-Bromo-1,3-dimethylbenzene[9]
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Reaction Setup : To a round-bottom flask, add 2-bromo-1,3-dimethylbenzene (5.0 g, 0.027 mol), N-bromosuccinimide (NBS, 9.6 g, 0.054 mol), and azobisisobutyronitrile (AIBN, 0.88 g, 0.0054 mol) to chloroform (100 ml).
-
Reaction Execution : Stir the mixture at reflux under a nitrogen atmosphere for 12 hours.
-
Workup : After cooling the reaction mixture to room temperature, filter the mixture to remove succinimide.
-
Solvent Removal : Remove the solvent from the filtrate under reduced pressure to yield a yellow solid.
-
Purification : Purify the crude product by flash column chromatography using a hexane-ethyl acetate (20:1) solvent system.
-
Final Product : Remove the solvent from the purified fractions to obtain 2-bromo-1,3-bis(bromomethyl)benzene.
Reactivity and Applications in Synthesis
The synthetic utility of 2-Bromo-1,3-bis(bromomethyl)benzene stems from the high reactivity of its two bromomethyl groups, which are susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a versatile linker or scaffold in the construction of more complex molecules.[5]
The benzene ring provides a rigid core, while the bromomethyl groups serve as reactive handles for introducing various functionalities. This makes the compound a valuable precursor for the synthesis of macrocycles, cyclophanes, and other intricate molecular architectures.[8] Its ability to bridge two nucleophilic sites is a key feature in supramolecular chemistry and materials science.
Relevance in Drug Development and Medicinal Chemistry
While specific applications of 2-Bromo-1,3-bis(bromomethyl)benzene in oncology research are not extensively documented, its structural motifs are relevant to drug design.[8] Halogenated organic compounds, particularly those containing bromine, are of significant interest in medicinal chemistry. The introduction of bromine can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Some studies have indicated that 2-Bromo-1,3-bis(bromomethyl)benzene exhibits biological activity, including the potential to inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C9.[5] This suggests that the compound could modulate drug metabolism pathways, which is a critical consideration in drug development.[5] Its electrophilic nature may also lead to interactions with various biological targets.[5] Furthermore, its structural framework makes it a candidate for use as a rigid scaffold to link two known pharmacophores, potentially leading to synergistic or novel biological activities.[8]
Safety and Handling
2-Bromo-1,3-bis(bromomethyl)benzene is a hazardous substance that requires careful handling in a laboratory setting.[9][10]
GHS Hazard Statements:
Precautionary Measures:
-
Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4][9][10]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosives area and away from incompatible materials such as acids, bases, and alcohols.[10] Keep in a dark place under an inert atmosphere.
First Aid Measures:
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[9]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][9]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][9]
Conclusion
2-Bromo-1,3-bis(bromomethyl)benzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a rigid aromatic core and two reactive bromomethyl groups, allows for the construction of a wide array of complex molecules. While its direct applications in drug development are still emerging, its potential to modulate drug-metabolizing enzymes and serve as a scaffold for new therapeutic agents makes it a compound of interest for further research. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
References
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2-Bromo-1,3-bis(bromomethyl)benzene, with Z′ = 1.5: whole-molecule disorder of one of the two independent molecules. (n.d.). IUCr Journals. Retrieved from [Link]
-
2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem. (n.d.). Retrieved from [Link]
Sources
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